Cas no 2248295-69-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a pyrazole-carboxylate moiety with a thiophene substituent. This structure imparts potential utility in pharmaceutical and agrochemical applications due to its multifunctional reactivity and ability to act as a versatile synthetic intermediate. The presence of both electron-rich (thiophene) and electron-deficient (phthalimide) components enhances its suitability for further derivatization or as a scaffold in drug discovery. Its well-defined molecular architecture may also facilitate studies in material science, particularly in the development of organic semiconductors or functional polymers. The compound's stability and synthetic accessibility further underscore its practical value in research settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate structure
2248295-69-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate
CAS No:2248295-69-2
MF:C16H9N3O4S
MW:339.325361967087
CID:6041754
PubChem ID:165719856
Update Time:2025-06-11

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248295-69-2
    • EN300-6516723
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate
    • Inchi: 1S/C16H9N3O4S/c20-14-10-3-1-2-4-11(10)15(21)19(14)23-16(22)12-7-17-18-13(12)9-5-6-24-8-9/h1-8H,(H,17,18)
    • InChI Key: QZHVTTBITYYTSO-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1=C(C=NN1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 339.03137695g/mol
  • Monoisotopic Mass: 339.03137695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 121Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate (CAS No. 2248295-69-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate, with the CAS number 2248295-69-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities, making it a promising candidate for various therapeutic applications.

The structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate is characterized by the presence of a pyrazole ring fused with a thiophene moiety and an isoindoline core. The isoindoline ring is known for its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The thiophene group, on the other hand, contributes to the compound's lipophilicity and overall stability.

Recent studies have highlighted the potential of this compound in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate exhibits potent anti-inflammatory properties. In vitro experiments demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).

In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate has been investigated for its potential as an anticancer agent. A study published in the Cancer Research journal reported that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-xL.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate have also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Furthermore, it shows low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(thiophen-3-y)-1H-pyrazole-carboxylate has been optimized to improve yield and purity. A multi-step synthetic route involving the condensation of appropriate starting materials followed by cyclization and functional group modification has been developed. This synthetic strategy allows for the efficient production of the compound on both laboratory and industrial scales.

In conclusion, 1,3-dioxo--dihydro--isoindol--(thiophen--)-pyrazole-carboxylate (CAS No. 2248295--69-) represents a promising lead compound in the development of new therapeutic agents. Its unique structural features and diverse biological activities make it an attractive target for further research and development. Ongoing studies are focused on elucidating its mechanism of action and optimizing its pharmacological profile for clinical applications.

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